6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate
Description
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a heterocyclic molecule featuring a pyran-4-one core substituted at position 3 with a 2-(4-fluorophenoxy)acetate group and at position 6 with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl moiety. Its structural determination likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation , with data processing facilitated by the WinGX suite .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S/c1-12-7-13(2)23-20(22-12)29-11-16-8-17(24)18(9-26-16)28-19(25)10-27-15-5-3-14(21)4-6-15/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHARUNNCLMKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, thiols, and fluorophenoxy acetic acid derivatives. The key steps in the synthesis may involve:
Formation of the pyrimidine-thiol intermediate: This step involves the reaction of 4,6-dimethylpyrimidine with a thiol compound under controlled conditions.
Cyclization to form the pyran ring: The intermediate is then subjected to cyclization reactions to form the pyran ring structure.
Esterification: The final step involves esterification with 2-(4-fluorophenoxy)acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may be exploited in the design of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and fluorine atoms in the compound can form specific interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Fluorinated Substituents
- Target Compound: The 4-fluorophenoxy group enhances lipophilicity and metabolic stability, common in CNS-active or anti-inflammatory agents.
- EP 4374877 Compounds: 2,3-Difluorophenoxy and CF₃ groups improve target binding via halogen bonding and steric effects, often seen in kinase inhibitors .
Heteroatom Composition
- Target Compound : Sulfur (thioether linkage) and pyrimidine nitrogen atoms may facilitate hydrogen bonding or metal coordination.
- EP 4374877 Compounds : Diazaspiro rings and multiple CF₃ groups enhance solubility and bioavailability compared to sulfur-containing analogs .
Data Table: Structural and Functional Comparison
Implications of Structural Differences
- Bioavailability : The pyran-4-one core may confer lower solubility than diazaspiro systems, impacting oral absorption.
- Target Selectivity : Sulfur in the target compound could modulate cytochrome P450 interactions, whereas CF₃ groups in EP 4374877 compounds enhance selectivity for ATP-binding pockets .
Biological Activity
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a pyrimidine moiety linked to a pyran ring, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H24N4O4S
- Molecular Weight : 452.53 g/mol
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that derivatives of compounds with similar structural motifs often exhibit antimicrobial properties. For instance, thiazole and pyrimidine derivatives have shown significant antibacterial activity against various strains of bacteria. The presence of electron-withdrawing groups, such as fluorine, enhances their efficacy .
2. Anticancer Properties
Studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrimidine and pyran rings can lead to increased potency against specific cancer types. For example, compounds with similar functionalities have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin .
3. Neuroprotective Effects
Compounds containing pyrimidine rings are often explored for neuroprotective effects. The potential anticonvulsant activity observed in related thiazole-integrated compounds indicates that the target compound may also possess similar properties, warranting further investigation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxicity in various cancer cell lines | |
| Neuroprotective | Potential anticonvulsant activity |
Case Study: Anticancer Activity
In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of less than 10 µM against the A431 cell line, indicating potent cytotoxicity. The study concluded that the presence of the pyrimidine moiety was crucial for enhancing the anticancer activity .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-linked compounds, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus epidermidis. This suggests that modifications in the chemical structure can significantly impact antimicrobial efficacy .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range/Values | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes intermediates | |
| Catalyst | Pd/C (5 mol%) | Enhances coupling | |
| Solvent | DMF/Ethanol (3:1 v/v) | Balances polarity |
Basic: What analytical techniques are critical for structural elucidation?
Methodological Answer:
Multi-technique validation is essential:
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.8 Å) and dihedral angles between pyran and pyrimidine groups .
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies substituent positions (e.g., 4-fluorophenoxy protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 489.12) and fragmentation patterns .
Q. Table 2: Analytical Techniques and Applications
| Technique | Key Parameters Analyzed | Example Application | Reference |
|---|---|---|---|
| X-ray Diffraction | Bond lengths, crystal packing | Pyrimidine-pyran linkage | |
| <sup>19</sup>F NMR | Fluorine chemical shifts | 4-Fluorophenoxy placement |
Basic: How is biological activity assessed in early-stage research?
Methodological Answer:
- In Vitro Assays :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrimidine ring to enhance binding affinity .
Advanced: How do crystallographic studies inform structure-activity relationships (SAR)?
Methodological Answer:
X-ray data reveal:
- Hydrogen Bonding : The 4-oxo group forms H-bonds with biological targets (e.g., ATP-binding pockets) .
- Steric Effects : Bulky substituents on the pyrimidine ring (e.g., 4,6-dimethyl) hinder rotation, stabilizing bioactive conformations .
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., sulfur atoms) for targeted modifications .
Advanced: What computational strategies predict metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis of the acetate ester (ΔG‡ ~25 kcal/mol) .
- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to identify oxidation sites (e.g., benzylic carbon) .
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
Q. Table 3: Environmental Study Parameters
| Parameter | Test Conditions | Key Metrics | Reference |
|---|---|---|---|
| Hydrolysis | pH 7.4, 37°C | t1/2 = 72 hrs | |
| Photodegradation | UV-A light (365 nm) | Quantum yield calculation |
Advanced: How should researchers address contradictory crystallographic data?
Methodological Answer:
- Multi-Technique Validation : Cross-validate XRD data with NMR-derived NOE (nuclear Overhauser effect) distances .
- Dynamic vs. Static Disorder : Use temperature-dependent XRD to distinguish between true bond variations and thermal motion artifacts .
Advanced: What patent analysis strategies guide novel synthesis routes?
Methodological Answer:
- Prior Art Mining : Identify unprotected substituents (e.g., 4-fluorophenoxy vs. methoxy groups in EP 4,374,877 ).
- Reaction Engineering : Compare batch vs. flow chemistry approaches in patents to reduce side-product formation .
Basic: How is compound stability evaluated under storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- HPLC Monitoring : Track decomposition products (e.g., free 4-fluorophenol) over 30 days .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
